molecular formula C17H21N3 B3453258 1-(2-phenylethyl)-4-(2-pyridinyl)piperazine

1-(2-phenylethyl)-4-(2-pyridinyl)piperazine

Cat. No. B3453258
M. Wt: 267.37 g/mol
InChI Key: LQCYBWKPUXERHX-UHFFFAOYSA-N
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Description

1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, also known as PEP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in various scientific research applications.

Scientific Research Applications

Mass Spectrometry in Proteomics

1-(2-phenylethyl)-4-(2-pyridinyl)piperazine, as a piperazine-based derivative, has been used for derivatization of carboxyl groups in peptides to enhance signal detection in mass spectrometry, specifically in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This application is significant in proteomic analysis, where peptides derivatized by piperazine derivatives like 1-(2-pyridinyl)piperazine exhibited improved ionization efficiency, aiding in the sensitive determination of peptides in proteome analysis (Qiao et al., 2011).

Synthesis and Docking Studies in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, including compounds related to this compound, play a crucial role in medicinal chemistry. These compounds have been synthesized and characterized for their potential in drug discovery, with detailed docking studies providing insights into their interactions with target molecules. This research is vital in developing novel therapeutic agents (Balaraju, Kalyani, & Laxminarayana, 2019).

Mast Cell Stabilizing Activities

1-(2-pyridinyl)piperazine derivatives have been synthesized and tested for their biological activities, including as inhibitors of passive cutaneous anaphylaxis, histamine-induced bronchospasm, and mast cell degranulation. These activities are crucial in the development of treatments for allergic reactions and asthma (Catto et al., 1987).

Polymer Chemistry

In polymer chemistry, N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine, related to this compound, have been used to create macroporous polymer-supported supernucleophilic reagents. These polymers demonstrate significant catalytic activity, highlighting the potential of piperazine derivatives in advanced polymer synthesis and applications (Huang, Zheng, Zhang, & Sun, 2000).

Radiolabeled Antagonists in PET Imaging

This compound derivatives have also been used in the development of radiolabeled antagonists for positron emission tomography (PET) imaging studies. This application is particularly relevant in studying neurotransmitter systems and brain disorders (Plenevaux et al., 2000).

properties

IUPAC Name

1-(2-phenylethyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-2-6-16(7-3-1)9-11-19-12-14-20(15-13-19)17-8-4-5-10-18-17/h1-8,10H,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCYBWKPUXERHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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